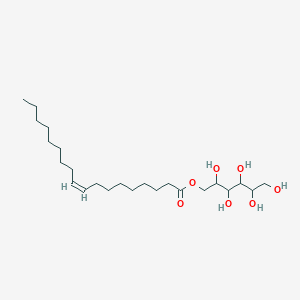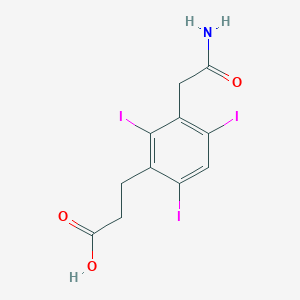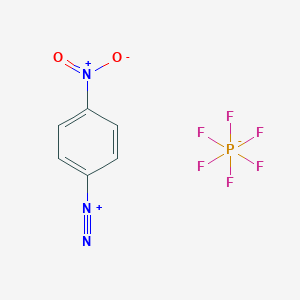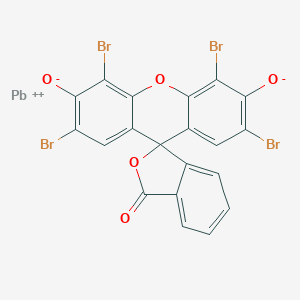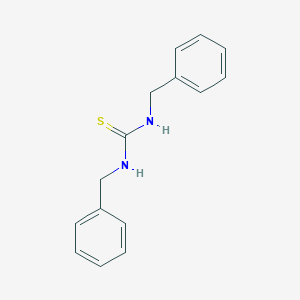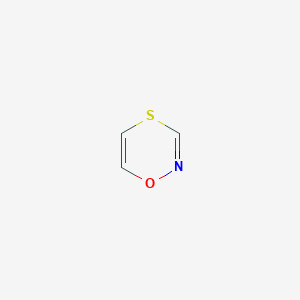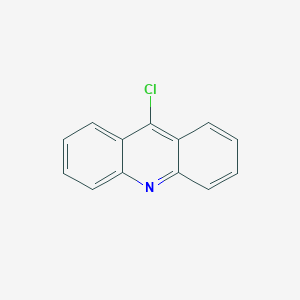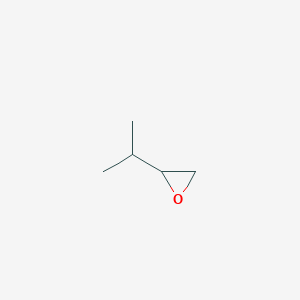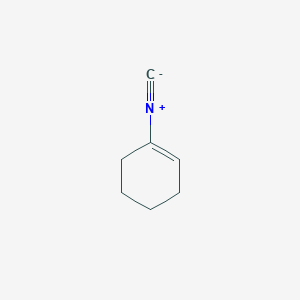
N-Acetyl-N-(1-methylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-N-(1-methylethyl)acetamide, also known as acetaminophenamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a derivative of acetaminophen, a widely used pain reliever, and fever reducer. N-Acetyl-N-(1-methylethyl)acetamide has been found to possess unique properties that make it a promising candidate for various scientific research applications.
Mecanismo De Acción
The exact mechanism of action of N-Acetyl-N-(1-methylethyl)acetamide is not yet fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for causing pain and fever.
Efectos Bioquímicos Y Fisiológicos
N-Acetyl-N-(1-methylethyl)acetamide has been found to possess similar biochemical and physiological effects as N-Acetyl-N-(1-methylethyl)acetamiden. It has been shown to reduce pain and fever without causing liver toxicity, making it a safer alternative.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-Acetyl-N-(1-methylethyl)acetamide in lab experiments is its safety profile. Unlike N-Acetyl-N-(1-methylethyl)acetamiden, it does not cause liver toxicity, making it a safer alternative. However, one of the limitations is that its exact mechanism of action is not yet fully understood, which makes it difficult to study.
Direcciones Futuras
There are several future directions for the study of N-Acetyl-N-(1-methylethyl)acetamide. One of the areas of interest is its potential use as a pain reliever and fever reducer in humans. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use in the treatment of other medical conditions, such as inflammation and cancer. Further studies are needed to determine its potential applications in these areas.
Métodos De Síntesis
N-Acetyl-N-(1-methylethyl)acetamide can be synthesized through the reaction of N-Acetyl-N-(1-methylethyl)acetamiden with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction results in the formation of N-acetyl-N-(1-methylethyl)acetamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
N-Acetyl-N-(1-methylethyl)acetamide has been extensively studied for its potential applications in the field of medicine. It has been found to possess analgesic and antipyretic properties similar to those of N-Acetyl-N-(1-methylethyl)acetamiden. However, unlike N-Acetyl-N-(1-methylethyl)acetamiden, N-Acetyl-N-(1-methylethyl)acetamide does not cause liver toxicity, making it a safer alternative.
Propiedades
Número CAS |
1563-85-5 |
|---|---|
Nombre del producto |
N-Acetyl-N-(1-methylethyl)acetamide |
Fórmula molecular |
C7H13NO2 |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
N-acetyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C7H13NO2/c1-5(2)8(6(3)9)7(4)10/h5H,1-4H3 |
Clave InChI |
WCEGPMFZWQIRAR-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(=O)C)C(=O)C |
SMILES canónico |
CC(C)N(C(=O)C)C(=O)C |
Otros números CAS |
1563-85-5 |
Sinónimos |
N-acetyl-N-(1-methylethyl)acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



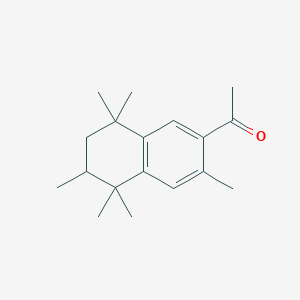

![2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl-](/img/structure/B74968.png)
